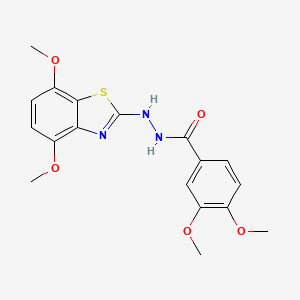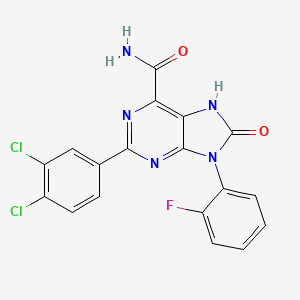![molecular formula C18H22FN5O3S B2636068 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine CAS No. 2380041-72-3](/img/structure/B2636068.png)
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease pathways. The compound has been shown to exhibit potent activity against various cancer cell lines, indicating its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer models. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the significant advantages of using 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine in lab experiments is its high potency and selectivity against specific targets. However, the compound has certain limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine. One of the significant areas of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to understand the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the compound's pharmacokinetics and toxicity need to be evaluated to determine its safety and efficacy in clinical trials.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, cancer research, and neuroprotection. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied, and further research is needed to explore its potential for clinical use.
合成法
The synthesis of 4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine has been reported using different methods. One of the most commonly used methods involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with 1-(morpholin-4-yl) piperazine in the presence of a sulfonyl chloride reagent. The reaction yields the desired compound as a white solid.
科学的研究の応用
4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine has been extensively studied for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been evaluated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
4-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-16-17(15-4-2-1-3-5-15)20-14-21-18(16)22-6-8-23(9-7-22)28(25,26)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCPTDYGMUWPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)




![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)


![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)